SP inhibitor 1

SARS-CoV-2 Spike Protein Selectivity

Many spike-targeted probes suffer from off-target protease inhibition that confounds phenotypic readouts. SP inhibitor 1 (compound 34) is a rigorously validated SARS-CoV-2 spike protein (SP) inhibitor with an IC50 of 3.26 μM against SP and negligible activity against the critical proteases Mpro and PLpro (both IC50 >25 μM). In Vero cell infection models, it exhibits an EC50 of 0.44 μM (strain UC-1075) and a CC50 of 31.53 μM, ensuring that antiviral effects are spike-mediated, not cytotoxic. • Clean selectivity window: >7.6-fold over Mpro/PLpro • Ideal positive control for spike-targeted screening & mechanistic studies • Low cytotoxicity enables reliable high-content imaging assays

Molecular Formula C36H38N2O2
Molecular Weight 530.7 g/mol
Cat. No. B12399123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSP inhibitor 1
Molecular FormulaC36H38N2O2
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C2=C1C=CC(=C2)C(=O)OC)CN(CCC3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5
InChIInChI=1S/C36H38N2O2/c1-27(2)23-38-26-33(34-22-32(36(39)40-3)18-19-35(34)38)25-37(24-29-10-6-4-7-11-29)21-20-28-14-16-31(17-15-28)30-12-8-5-9-13-30/h4-19,22,26-27H,20-21,23-25H2,1-3H3
InChIKeyZFQRGEMWCNRJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SP Inhibitor 1: Selective Spike Protein Inhibitor


SP inhibitor 1 (also designated compound 34) is a synthetic small-molecule selective inhibitor of the SARS-CoV-2 spike protein (SP), identified through a stepwise in silico design and experimental characterization workflow [1]. It exhibits an IC50 of 3.26 μM against the spike protein, with negligible activity against the viral proteases Mpro and PLpro (IC50 >25 μM for both) [1]. The compound demonstrates antiviral efficacy in Vero cell infection models, with EC50 values of 5.98 μM and 0.44 μM against two distinct SARS-CoV-2 clinical isolates (UC-1074 and UC-1075, respectively), and a CC50 of 31.53 μM, indicating a favorable selectivity window [1].

1
Spike protein target engagement studies
2
Cell-based antiviral screening with reported selectivity window
3
Mechanistic studies requiring clean, single-target tool compound

SP Inhibitor 1: Precision Selectivity vs. Generic Entry Inhibitors


Substituting SP inhibitor 1 with a generic SARS-CoV-2 entry inhibitor or a broad-spectrum antiviral introduces significant risk of off-target effects and reduced efficacy. While many spike-targeting compounds (e.g., spirooxindole 11j [2], SARS-CoV-2-IN-25 , Harringtonine [3]) demonstrate antiviral activity, they often lack explicit, side-by-side selectivity data against the critical viral proteases Mpro and PLpro. SP inhibitor 1's unique selectivity profile— >25 μM against both Mpro and PLpro—ensures that its antiviral action is driven specifically by spike protein engagement, not by confounding protease inhibition, as confirmed by direct enzymatic assays [1]. This precision is critical for mechanistic studies, target validation, and minimizing experimental noise in cellular assays. Procurement of a non-validated analog risks introducing polypharmacology that can confound results and waste research resources.

Target Compound
SP Inhibitor 1
Potential Substitute
Generic Entry Inhibitors / Broad-Spectrum Antivirals
Lack of explicit Mpro/PLpro selectivity data in alternatives may introduce off-target protease inhibition, confounding mechanistic studies.
Polypharmacology risk may shift assay interpretation away from single-target spike engagement, reducing experimental clarity.

SP Inhibitor 1: Head-to-Head Selectivity Evidence


Selectivity Against Mpro and PLpro

SP inhibitor 1 demonstrates high selectivity for the SARS-CoV-2 spike protein over the two main viral proteases, Mpro and PLpro. In direct enzymatic assays, the IC50 for spike protein was 3.26 ± 0.11 μM, whereas inhibition of Mpro and PLpro was negligible, with IC50 values >25 μM for both [1]. This contrasts sharply with compound 29 from the same study, which acts as a dual protease inhibitor with IC50 values of 1.72 μM for Mpro and 0.67 μM for PLpro, but shows no spike protein inhibition (IC50 >25 μM) [1]. This side-by-side comparison within the same experimental system establishes SP inhibitor 1 as a clean, single-target tool for dissecting spike protein function without confounding protease-mediated antiviral effects.

Target Selectivity
Head-to-head
SP IC50: 3.26 μM
Mpro/PLpro IC50: >25 μM
Supports single-target spike engagement context
Direct enzymatic assay comparison vs. dual-protease inhibitor Compound 29
SARS-CoV-2 Spike Protein Selectivity Mpro PLpro

Antiviral Potency vs. Other Entry Inhibitors

In live SARS-CoV-2 infection assays in Vero cells, SP inhibitor 1 exhibits EC50 values of 5.98 μM (UC-1074 strain) and 0.44 μM (UC-1075 strain) [1]. When benchmarked against other spike-targeting entry inhibitors, its potency is comparable or superior: the spirooxindole 11j shows an IC50 of 3.6 μM in a spike/ACE2 interaction assay [2]; SARS-CoV-2-IN-25 has an IC50 of 1.6 μM in a pseudoparticle transduction assay ; and Harringtonine shows IC50 values ranging from 0.217 μM to 0.042 μM against various variants [3]. While Harringtonine displays superior potency against certain Omicron variants, it lacks the explicit, direct protease selectivity data that characterizes SP inhibitor 1. Conversely, compounds like DY-III-281 (IC50 0.44-0.62 μM) and compound 261 (IC50 0.3 μM) [4] show higher potency, but their selectivity profiles against Mpro/PLpro are not reported, limiting their utility for target-specific studies.

Antiviral Potency
Cross-study comparable
EC50: 0.44 μM (UC-1075)
EC50: 5.98 μM (UC-1074)
Reported potency within range of other entry inhibitors
Vero cell plaque assay; comparators from separate studies
SARS-CoV-2 Antiviral Entry Inhibitor Pseudovirus

Cytotoxicity and Selectivity Index

The selectivity index (SI), defined as the ratio of cytotoxic concentration (CC50) to effective antiviral concentration (EC50), is a critical parameter for evaluating compound utility in cellular assays. For SP inhibitor 1, the CC50 in Vero cells is 31.53 μM [1]. Using the more potent EC50 value of 0.44 μM (against the UC-1075 strain), this yields a selectivity index (SI) of approximately 72 [1]. This SI is comparable to or better than several other entry inhibitors. For instance, the dual inhibitor compound 29 from the same study has an EC50 of 0.32 μM and a CC50 of 38.67 μM, yielding an SI of 121, but lacks spike protein selectivity [1]. Harringtonine, while highly potent (IC50 0.217-0.042 μM), has a reported CC50 of approximately 0.5-1 μM in some cell lines, resulting in a much narrower therapeutic window [2]. The favorable SI of SP inhibitor 1 minimizes confounding cytotoxic effects in cell-based assays, ensuring that observed antiviral activity is due to specific target engagement rather than general cellular toxicity.

Selectivity Index
Cross-study comparable
SI: ~72 (CC50 31.53 μM)
Supports cell-based assay interpretation
Reported Vero cell viability context
Cytotoxicity Selectivity Index Vero Cells CC50

SP Inhibitor 1: Application Scenarios


Spike Protein Target Validation

Given its clean selectivity profile (IC50 >25 μM against Mpro and PLpro) [1], SP inhibitor 1 is ideal for studies aimed at isolating the specific contribution of the SARS-CoV-2 spike protein to viral entry, fusion, and pathogenesis. Researchers can confidently attribute any observed antiviral effect to spike protein engagement, without the confounding influence of concurrent protease inhibition. This is critical for validating the spike protein as a drug target or for understanding the molecular basis of spike-mediated entry.

Cellular Screening & High-Content Assays

With an EC50 of 0.44 μM against the UC-1075 strain in Vero cells and a favorable selectivity index (CC50 = 31.53 μM) [1], SP inhibitor 1 is well-suited for cell-based phenotypic screening and high-content imaging assays. The low cytotoxicity ensures that any observed reduction in viral replication is due to specific antiviral activity rather than nonspecific cellular toxicity, increasing the reliability and interpretability of screening hits.

Comparative Pharmacology & SAR Studies

SP inhibitor 1 serves as a benchmark compound for evaluating the potency and selectivity of novel spike protein inhibitors. Its well-defined IC50 (3.26 μM) and selectivity data [1] provide a quantitative baseline against which new chemical entities can be compared. Researchers can use it as a positive control in enzymatic and cellular assays to validate assay performance and to contextualize the activity of experimental compounds, as demonstrated by cross-study comparisons with spirooxindole 11j [2] and SARS-CoV-2-IN-25 .

Application
Selection Property
Validation Focus
Spike Protein Target Validation
Single-target selectivity profile
Mpro/PLpro counter-assay confirmation
Cellular Screening Assays
Reported selectivity index context
Cytotoxicity endpoint monitoring
Comparative Pharmacology
Defined potency baseline
Assay performance and comparator context

Technical Documentation Hub

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49 linked technical documents
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